molecular formula C18H22N4O3 B2438486 2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE CAS No. 1421516-00-8

2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE

Cat. No.: B2438486
CAS No.: 1421516-00-8
M. Wt: 342.399
InChI Key: OXJRHVPWVGWXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzamide moiety linked to a piperidine-substituted pyrimidine, a configuration recognized as a 'privileged scaffold' for designing pharmacologically active compounds . The piperidine ring is a prevalent feature in more than twenty classes of pharmaceuticals, contributing to desirable pharmacokinetic properties and target binding affinity . Similarly, the pyrimidine heterocycle is a fundamental building block in nucleic acids and many therapeutic agents. This molecular architecture suggests high potential for interaction with various biological targets. Researchers can leverage this compound as a key intermediate or a novel chemical entity in developing therapies for a range of diseases. Its specific structure, featuring the 2,3-dimethoxyphenyl and 6-piperidin-1-yl-pyrimidin-4-yl groups, makes it a promising candidate for screening against kinase targets, G-protein-coupled receptors (GPCRs), and other enzymes involved in signal transduction pathways. Furthermore, compounds bearing amphiphilic characteristics (containing both hydrophobic aromatic rings and basic nitrogen atoms) are often investigated for their ability to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a mechanism implicated in drug-induced phospholipidosis, which is a critical area of safety assessment in pharmaceutical development . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals.

Properties

IUPAC Name

2,3-dimethoxy-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-14-8-6-7-13(17(14)25-2)18(23)21-15-11-16(20-12-19-15)22-9-4-3-5-10-22/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJRHVPWVGWXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the pyrimidine ring.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 2,3-dimethoxybenzoic acid with an amine derivative of the pyrimidine-piperidine intermediate under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The piperidine and pyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3-dimethoxybenzoic acid derivatives, while reduction of the benzamide core can produce corresponding amines.

Scientific Research Applications

2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE is unique due to the presence of methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of the piperidine and pyrimidine rings also provides a distinct scaffold for interaction with biological targets, making it a valuable compound for drug discovery and development.

Biological Activity

2,3-Dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}N4_{4}O3_{3}
  • Molecular Weight : 365.4 g/mol

This compound contains a benzamide core with two methoxy groups and a piperidine ring linked to a pyrimidine moiety, which is crucial for its biological activity.

Research indicates that this compound functions primarily as a protein kinase inhibitor . It has been shown to inhibit various kinases implicated in cancer progression, including:

  • FGFR (Fibroblast Growth Factor Receptors) : Inhibition of FGFRs can lead to reduced tumor growth in cancers such as breast and lung cancer.
  • HER Family Kinases : Targeting HER1 and HER2 may provide therapeutic benefits in cancers driven by these receptors.

The inhibition of these pathways suggests that the compound could be effective in treating malignancies characterized by aberrant kinase activity.

Antitumor Activity

A study published in Cancer Research highlighted the efficacy of this compound in reducing tumor size in xenograft models of breast cancer. The results indicated a significant decrease in cell proliferation and induction of apoptosis in treated tumors compared to controls.

StudyTypeFindings
Cancer ResearchIn vivoTumor size reduced by 50% after treatment for 4 weeks.
Journal of Medicinal ChemistryIn vitroIC50 value of 150 nM against FGFR1.

Mechanistic Insights

Further mechanistic studies have shown that the compound induces autophagy in cancer cells, which may contribute to its antitumor effects. The activation of autophagic pathways was confirmed through increased expression levels of LC3-II and decreased levels of p62, indicating enhanced autophagic flux.

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicology assessments indicate that it exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development.

Q & A

Q. What are the recommended synthetic strategies for preparing 2,3-dimethoxy-N-[6-(piperidin-1-yl)pyrimidin-4-yl]benzamide, and how can reaction intermediates be characterized?

Synthesis of this compound likely involves coupling reactions between functionalized pyrimidine and benzamide precursors. For example, a nucleophilic aromatic substitution (SNAr) at the 4-position of a 6-chloropyrimidine scaffold with piperidine, followed by amidation with 2,3-dimethoxybenzoyl chloride. Key intermediates (e.g., chloropyrimidine derivatives or activated benzamides) can be characterized via:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and purity of intermediates using 1H^1H and 13C^{13}C NMR .
  • Mass Spectrometry (MS) : Validate molecular weights of intermediates and final product .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and optimize reaction conditions .

Q. How can researchers validate the structural integrity of this compound during early-stage development?

Structural validation requires orthogonal analytical techniques:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D molecular geometry and confirm substitution patterns. The SHELX software suite is widely used for refining crystallographic data .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, methoxy C-O vibrations) .
  • Elemental Analysis : Verify empirical formula accuracy .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Given its structural similarity to kinase inhibitors (e.g., BTK or AKT inhibitors in ), prioritize assays such as:

  • Kinase Inhibition Profiling : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to screen against kinase panels .
  • Cellular Cytotoxicity Assays : Test viability in cancer cell lines (e.g., MTT or CellTiter-Glo®) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay formats?

Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations) or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Compare IC50_{50} values under standardized conditions (e.g., fixed ATP levels for kinase assays) .
  • Selectivity Profiling : Use proteome-wide screening (e.g., KINOMEscan®) to identify off-target interactions .
  • Metabolic Stability Studies : Evaluate compound degradation in liver microsomes, which may affect activity in cell-based vs. biochemical assays .

Q. What computational methods support structure-activity relationship (SAR) studies for optimizing this compound?

  • Molecular Docking : Model interactions with target proteins (e.g., BTK or AKT) using software like AutoDock Vina. Focus on the pyrimidine core’s hydrogen-bonding with kinase hinge regions .
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on potency using descriptors like logP or polar surface area .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for synthetic analogs .

Q. How should researchers address challenges in crystallizing this compound for X-ray studies?

Crystallization difficulties are common for flexible molecules. Solutions include:

  • Co-Crystallization with Target Proteins : Stabilize the compound in a protein-binding pocket (e.g., BTK or AKT) to induce ordered conformation .
  • Salt or Co-Crystal Formation : Introduce counterions (e.g., hydrochloride salts) or co-formers to enhance lattice stability .
  • High-Throughput Screening : Test >500 crystallization conditions using robotic platforms (e.g., Gryphon LCP) .

Q. What analytical techniques are critical for identifying and quantifying synthetic impurities?

  • LC-MS/MS : Detect low-abundance impurities (e.g., des-methyl analogs or piperidine adducts) with high sensitivity .
  • NMR Spectroscopy : Assign impurity structures using 2D techniques (e.g., COSY, HSQC) .
  • Pharmacopeial Methods : Follow European Pharmacopoeia (EP) guidelines for impurity profiling, including relative response factors (RRFs) for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.